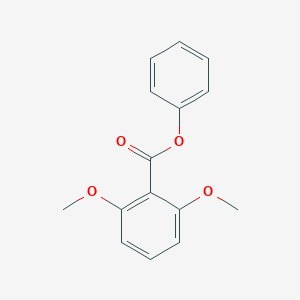

Phenyl 2,6-dimethoxybenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are synthesized through the esterification of benzoic acid or its derivatives with an alcohol or phenol (B47542), a reaction typically catalyzed by an acid. chemicalbook.com The basic structure consists of a benzoate group attached to an alkyl or aryl group via an ester linkage. This structural motif is found in numerous naturally occurring and synthetic molecules. For example, ethyl benzoate is a component of some fragrances and artificial fruit flavors. wikipedia.orgnih.gov

The properties and applications of benzoate esters are highly dependent on the nature of the substituents on both the benzoic acid and the alcohol/phenol moieties. For instance, the presence of methoxy (B1213986) groups, as in Phenyl 2,6-dimethoxybenzoate, can influence the compound's electronic properties, solubility, and biological activity. The precursor, 2,6-dimethoxybenzoic acid, is a key intermediate in the synthesis of various biologically active compounds, including indoles and coumarins. lookchem.com The study of specific benzoate esters like this compound allows for a deeper understanding of structure-activity relationships within this class of compounds.

Rationale for Investigating this compound

The investigation into this compound and similar molecules is driven by their potential applications in medicinal chemistry and material science. Substituted benzoates have been explored for their biological activities. For example, 2,6-dimethoxybenzoic acid has been described as having activity against rheumatic fever. chemicalbook.com Furthermore, derivatives of 2,6-dimethoxybenzoic acid are utilized in the synthesis of potent inhibitors of heat-shock protein 90 (Hsp90), which has therapeutic potential in cancer treatment. lookchem.com

The unique structural features of the 2,6-dimethoxybenzoyl group, particularly the steric hindrance provided by the two methoxy groups in the ortho positions, can impart specific conformational properties to the molecule. iucr.org This can be advantageous in the design of molecules with specific binding properties for biological targets. The phenyl group of the ester can also be further functionalized, allowing for the creation of a diverse library of compounds for screening purposes. The investigation of complex organic compounds containing the 2,4-dimethoxybenzoate moiety has shown potential in the development of liquid crystals and materials with specific electronic or optical characteristics. smolecule.com

Overview of Research Objectives and Scope

The primary research objectives for a compound like this compound would typically encompass several key areas. A fundamental objective is the development of efficient and scalable synthetic routes. This includes the acid-catalyzed esterification of 2,6-dimethoxybenzoic acid with phenol. mdpi.com

A significant portion of the research would focus on the characterization of the compound's physicochemical properties. This involves determining its molecular structure and conformation through techniques like X-ray crystallography, as has been done for similar compounds like ethyl 2,6-dimethoxybenzoate. mdpi.com Spectroscopic analysis is also crucial for structural elucidation.

Furthermore, a key research objective would be to explore the potential biological activities of this compound. This could involve screening the compound for various therapeutic effects, drawing parallels from the known biological activities of other benzoate derivatives and compounds containing the 2,6-dimethoxybenzoyl moiety. lookchem.comchemicalbook.com The scope of such research is to understand how the specific combination of the phenyl and 2,6-dimethoxybenzoyl groups influences the molecule's properties and potential applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

phenyl 2,6-dimethoxybenzoate |

InChI |

InChI=1S/C15H14O4/c1-17-12-9-6-10-13(18-2)14(12)15(16)19-11-7-4-3-5-8-11/h3-10H,1-2H3 |

InChI Key |

XSRYCABOQVTRTB-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl 2,6 Dimethoxybenzoate

Classical Esterification Routes and Adaptations

Traditional methods for synthesizing esters, including Phenyl 2,6-dimethoxybenzoate, have long been established in organic chemistry. These routes are often characterized by their reliability, though they may present challenges related to reaction conditions and by-product formation.

Fischer Esterification Modifications

The Fischer esterification is a cornerstone of ester synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. tcichemicals.commasterorganicchemistry.com However, the synthesis of this compound from 2,6-dimethoxybenzoic acid and phenol (B47542) is hindered by the steric bulk of the two methoxy (B1213986) groups at the ortho positions of the benzoic acid. yale.edu This steric hindrance impedes the approach of the phenol nucleophile to the carbonyl carbon. yale.edu

To overcome this, modifications to the classical Fischer esterification are necessary. These often involve using a large excess of the alcohol (phenol in this case) and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) under reflux conditions to drive the equilibrium towards the product. tcichemicals.commasterorganicchemistry.com The removal of water as it is formed, often through a Dean-Stark apparatus, is also a critical modification to increase the yield of the ester. tcichemicals.com Microwave-assisted Fischer esterification has also been explored as a method to enhance reaction rates and yields, particularly for sterically hindered substrates. researchgate.netusm.my

Table 1: Comparison of Classical and Modified Fischer Esterification for Sterically Hindered Acids

| Feature | Classical Fischer Esterification | Modified Fischer Esterification |

| Reactants | Carboxylic Acid, Alcohol | 2,6-dimethoxybenzoic acid, Phenol |

| Catalyst | Acid (e.g., H₂SO₄) | Stronger acid or higher catalyst loading |

| Conditions | Equilibrium, often reversible | Excess alcohol, water removal (Dean-Stark) |

| Challenge | Steric hindrance from ortho-substituents | Overcoming steric hindrance |

| Yield | Often low for hindered substrates | Improved yields |

Acyl Chloride-Based Synthesis

A more reactive approach to bypass the steric hindrance of 2,6-dimethoxybenzoic acid is to convert it into its corresponding acyl chloride, 2,6-dimethoxybenzoyl chloride. biosynth.comprepchem.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comgoogle.comrsc.org

The resulting 2,6-dimethoxybenzoyl chloride is a highly reactive electrophile. biosynth.com It readily reacts with phenol in the presence of a base, such as pyridine (B92270) or triethylamine, to form this compound. This method generally proceeds at lower temperatures and provides higher yields compared to direct esterification. However, the lability of the acid chloride requires stringent anhydrous conditions to prevent its hydrolysis back to the carboxylic acid.

A Friedel-Crafts reaction between 2,6-dimethoxybenzoyl chloride and benzene (B151609) can yield 2,6-dimethoxybenzophenone, highlighting a potential side reaction if conditions are not carefully controlled. rsc.org

Anhydride-Based Synthesis

Another classical adaptation involves the use of a carboxylic anhydride (B1165640). In this case, 2,6-dimethoxybenzoic anhydride can be prepared from 2,6-dimethoxybenzoic acid. google.com The anhydride then serves as an activated form of the carboxylic acid for the esterification reaction with phenol.

This reaction is typically catalyzed by an acid or a base. The use of the anhydride can offer a milder alternative to the acyl chloride method, although the preparation of the anhydride itself is an additional synthetic step. The reaction of the anhydride with phenol yields this compound and a molecule of 2,6-dimethoxybenzoic acid as a by-product.

Contemporary and Green Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These approaches often involve the use of catalysts to improve reaction conditions and reduce waste.

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For the synthesis of this compound, this could involve reacting a simple alkyl ester of 2,6-dimethoxybenzoic acid, such as methyl 2,6-dimethoxybenzoate, with phenol. rsc.org

This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com While aromatic alcohols like phenol are generally not ideal nucleophiles for transesterification under acidic conditions, certain catalytic systems can facilitate this transformation. masterorganicchemistry.comcjcatal.com The use of a large excess of phenol can help to drive the equilibrium towards the desired phenyl ester. This method avoids the use of harsh reagents like thionyl chloride and can be more atom-economical.

Recent research has shown that catalysts like platinum dioxide can mediate transesterification under neutral conditions, although sterically hindered alcohols and phenols may result in lower yields. rsc.org

Catalytic Esterification Protocols (e.g., enzyme-catalyzed, metal-catalyzed)

The development of novel catalytic systems offers promising avenues for the synthesis of this compound under milder and more sustainable conditions.

Enzyme-Catalyzed Esterification: Biocatalysts, such as lipases, are increasingly used in organic synthesis due to their high selectivity and ability to function under mild conditions. drpress.orgnih.gov The direct enzymatic esterification of benzoic acid has been reported to give good yields. nih.gov For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used in esterification reactions, though its efficiency can be moderate for electron-deficient systems. While specific data on the enzymatic synthesis of this compound is limited, the general principles of enzyme catalysis suggest it as a potential green alternative. drpress.org

Metal-Catalyzed Esterification: Various metal-based catalysts have been developed to facilitate esterification reactions. These can include Lewis acids or transition metal complexes. For example, palladium-catalyzed cross-coupling reactions have been used for the synthesis of esters from carboxylic acids and aryl halides. researchgate.net Catalysts like MoO₃/SiO₂ have been shown to be effective for the transesterification of dimethyl oxalate (B1200264) with phenol. cjcatal.com Zinc complexes with 2,6-dimethoxybenzoic acid have also been synthesized, suggesting the potential for metal-mediated reactivity. researchgate.net These catalytic methods can offer high efficiency and selectivity under optimized conditions.

Table 2: Overview of

| Methodology | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

| Fischer Esterification | 2,6-dimethoxybenzoic acid, Phenol | H₂SO₄, PTSA | Simple, direct | Steric hindrance, low yield |

| Acyl Chloride Synthesis | 2,6-dimethoxybenzoyl chloride, Phenol | Thionyl chloride, Pyridine | High reactivity, high yield | Moisture sensitive, harsh reagents |

| Anhydride Synthesis | 2,6-dimethoxybenzoic anhydride, Phenol | Acid or base catalyst | Milder than acyl chloride route | Additional synthetic step |

| Transesterification | Methyl 2,6-dimethoxybenzoate, Phenol | Acid, base, or metal catalyst | Atom economical, avoids harsh reagents | Equilibrium limitations |

| Enzymatic Catalysis | 2,6-dimethoxybenzoic acid, Phenol | Lipases (e.g., CAL-B) | Mild conditions, high selectivity | Potentially lower yields for some substrates |

| Metal-Catalyzed Esterification | 2,6-dimethoxybenzoic acid, Phenol | Pd, Mo, Zn catalysts | High efficiency, selectivity | Catalyst cost and removal |

Solvent-Free or Reduced-Solvent Methodologies

The pursuit of environmentally benign chemical processes has led to the development of solvent-free or reduced-solvent synthetic methods. These approaches not only reduce hazardous waste but can also lead to improved reaction kinetics and easier product purification.

One notable solvent-free approach involves the direct benzoylation of phenols. For instance, substituted phenols can react with benzoyl chloride in the presence of aluminum chloride under solvent-free conditions, affording the corresponding hydroxyaryl benzophenones in excellent yields (72-96%) within a short reaction time of 5-10 minutes. semanticscholar.org While this method produces a ketone, its principles can be adapted for ester synthesis.

A more direct route to esters under solvent-free conditions utilizes deep eutectic solvents (DES) as catalysts. In one study, a DES composed of p-toluene sulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) was effective for the esterification of benzoic acid with various alcohols. This method avoids traditional organic solvents and the DES can often be separated from the reaction mixture by gravity, highlighting its green credentials. dergipark.org.tr High conversions of benzoic acid (up to 88.4%) were achieved at 75°C. dergipark.org.tr Another approach involves using N-bromosuccinimide (NBS) as a catalyst for the esterification of carboxylic acids with alcohols under mild, solvent-free conditions, with reactions typically conducted at 70°C. mdpi.com

Furthermore, some reactions can be performed using one of the reactants in excess to act as the solvent. In Fischer esterification, for example, using a large excess of a simple, inexpensive alcohol like methanol (B129727) or ethanol (B145695) can drive the reaction forward and eliminate the need for another solvent. jk-sci.com

Table 1: Comparison of Solvent-Free and Reduced-Solvent Esterification Methods

| Method | Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Direct Benzoylation | AlCl₃ | Phenol, Benzoyl Chloride | Solvent-free, 50°C | 72-96% (ketone) | semanticscholar.org |

| DES Catalysis | p-TSA/BTEAC | Benzoic Acid, Ethanol | Solvent-free, 75°C | 88.4% (conversion) | dergipark.org.tr |

| NBS Catalysis | NBS | Benzoic Acid, Methanol | Solvent-free, 70°C, 20h | 90% | mdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. usm.my This is particularly advantageous for equilibrium-driven processes like esterification.

The Fischer esterification of substituted benzoic acids has been successfully optimized using sealed-vessel microwave conditions. usm.myacademicpublishers.org In a study on ethyl-4-fluoro-3-nitro benzoate (B1203000) synthesis, the reaction of the corresponding benzoic acid with ethanol was carried out in a sealed microwave vessel. The temperature was optimized to 130°C with a total irradiation time of 15 minutes, which was found to be more efficient than conventional heating. usm.my The ability to heat solvents above their boiling points in closed vessels significantly accelerates the reaction rate. usm.my

Investigations into the acid-catalyzed esterification of benzoic acid with ethanol in a continuous tubular flow microwave reactor have shown that high conversions can be achieved at high temperatures and pressures with relatively short residence times. researchgate.net This highlights the potential for continuous manufacturing processes using microwave technology. One study even demonstrated that under microwave irradiation, benzoic acid itself can be used as a benzoylating agent for phenols, offering a newer, more direct approach. researchgate.net

Table 2: Microwave-Assisted Fischer Esterification of 4-fluoro-3-nitro benzoic acid

| Temperature (°C) | Total Irradiation Time (min) | Yield (%) | Reference |

|---|---|---|---|

| 110 | 15 | ~55 | usm.my |

| 120 | 15 | ~65 | usm.my |

| 130 | 15 | >70 | usm.my |

| 140 | 15 | >70 | usm.my |

| 150 | 15 | >70 | usm.my |

Optimization of Reaction Parameters

The synthesis of this compound, a sterically hindered ester, requires careful optimization of reaction parameters to maximize yield and purity. Key factors include temperature, pressure, catalyst selection and loading, solvent choice, and reaction time.

Temperature and Pressure Effects

Temperature is a critical parameter in esterification. For solvent-free esterification of benzoic acid using a deep eutectic solvent, increasing the temperature from 55°C to 75°C significantly increased the conversion. dergipark.org.tr In microwave-assisted synthesis, temperatures can be elevated above the solvent's boiling point in sealed vessels, dramatically accelerating the reaction. usm.my For the microwave-assisted esterification of 4-fluoro-3-nitro benzoic acid, the optimal temperature was found to be 130°C. usm.my However, for some substrates, excessively high temperatures can lead to side reactions or decomposition. For instance, in a synthesis involving a 2,6-dimethoxybenzoate moiety, careful control of temperature was beneficial for more challenging, sterically demanding electrophiles. chemrxiv.org

Pressure is primarily a factor in sealed-vessel microwave synthesis or in continuous flow reactors, where it allows for heating solvents beyond their atmospheric boiling points. usm.myresearchgate.net This can increase reaction rates but must be controlled for safety and to prevent unwanted side reactions.

Catalyst Loading and Solvent Selection

The choice and amount of catalyst are crucial. For the synthesis of sterically hindered esters like this compound, common methods include Fischer esterification (using a strong acid like H₂SO₄) and Steglich esterification (using DCC and a DMAP catalyst). jk-sci.comorganic-chemistry.org In a synthesis of methyl 2,6-dimethoxybenzoate, concentrated H₂SO₄ was used as a catalyst in refluxing methanol. rsc.org For the synthesis of a related ester, 4–(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)this compound, the carboxylic acid was first converted to the acyl chloride using thionyl chloride before reacting with the phenol. nih.gov

Catalyst loading must be optimized; for example, in the copper-catalyzed coupling of benzoic acid, increasing the catalyst loading from 5 mol% to 10 mol% actually decreased the yield. acs.org In some K₂CO₃-catalyzed methylations of benzoic acids, an increased catalyst loading (from 0.2 to 0.4 equivalents) was necessary to maintain reasonable reaction times on a larger scale. smith.edu For Steglich esterification, a catalytic amount of DMAP (typically around 5 mol-%) is crucial for efficient ester formation. organic-chemistry.org

Solvent choice impacts reaction kinetics and workup. While solvent-free methods are ideal, solvents are often necessary. For Fischer esterification, an excess of the alcohol reactant can serve as the solvent. jk-sci.com In other cases, non-polar solvents like chloroform (B151607) nih.gov or polar aprotic solvents may be used. The choice can be critical; for instance, in a zirconium-catalyzed esterification, a solvent screen was necessary as byproduct formation was observed at high reactant concentrations in certain solvents. acs.org

Reaction Time and Yield Maximization

Reaction time is intrinsically linked to other parameters like temperature and catalyst loading. Microwave synthesis is known to drastically reduce reaction times from hours to minutes. usm.myresearchgate.net For conventional heating, reaction times can be extensive, sometimes requiring 16 hours or more to reach completion, as seen in the synthesis of methyl 2,6-dimethoxybenzoate. rsc.org

To maximize yield, Le Châtelier's principle is often applied in Fischer esterification. This can be achieved by using a large excess of one reactant (usually the less expensive alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. jk-sci.com For the synthesis of this compound, a yield of 95% has been reported for a copper-catalyzed O-arylation of 2,6-dimethoxybenzoic acid with a phenyl boronic reagent, though this is not a direct esterification. researchgate.net A more direct esterification to form a related compound yielded 37.4%. nih.gov Optimization is key, as illustrated in a study where a yield of 50% was achieved for a reaction involving 2,6-dimethoxybenzoate, which was considered reasonable given the steric hindrance. chemrxiv.org

Table 3: Optimization of Reaction Parameters for Benzoic Acid Esterification

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Fischer (Microwave) | H₂SO₄ | Butanol | 130 | 15 min | >70% | usm.my |

| Fischer (Conventional) | H₂SO₄ | Methanol | Reflux | 16 h | 92% (methyl ester) | rsc.org |

| Acyl Chloride | SOCl₂ then Phenol | Chloroform | Room Temp. | 24 h | 37.4% (derivative) | nih.gov |

| NBS Catalysis | NBS | Methanol | 70 | 20 h | 90% (methyl ester) | mdpi.com |

| Zirconium Catalysis | Zr(Cp)₂(CF₃SO₃)₂·THF | Benzotrifluoride | 80 | 24 h | 89% (2-phenylethyl benzoate) | acs.org |

Stereochemical Considerations in Synthesis

For the specific compound this compound, there are no stereochemical considerations in its synthesis from phenol and 2,6-dimethoxybenzoic acid. The starting materials and the final product are all achiral molecules. The esterification reaction does not create any new stereocenters.

Stereochemical considerations would only become relevant if either the phenol or the benzoic acid backbone already contained a chiral center. In such cases, the synthetic method would need to be assessed to ensure that it does not cause racemization or epimerization of the existing stereocenter. For instance, reactions proceeding under harsh acidic or basic conditions or at very high temperatures could potentially endanger stereochemical integrity. However, for the parent compound, this is not applicable.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone in the structural analysis of Phenyl 2,6-dimethoxybenzoate, offering precise insights into its carbon skeleton and proton environments.

High-Resolution 1H NMR Studies of Aromatic and Alkoxy Protons

The 1H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl3), reveals distinct signals for the aromatic and methoxy (B1213986) protons. The two methoxy groups (-OCH3) on the benzoate (B1203000) ring are chemically equivalent due to free rotation around the C-O bonds at room temperature, and they appear as a sharp singlet. The protons of the phenyl ring and the dimethoxy-substituted benzene (B151609) ring show characteristic multiplets in the aromatic region of the spectrum.

A reported 1H NMR spectrum in CDCl3 shows the following chemical shifts (δ) in parts per million (ppm): a singlet for the six methoxy protons at 3.86 ppm, a doublet for the two protons at positions 3 and 5 of the 2,6-dimethoxybenzoate ring at 6.59 ppm, and a multiplet for the five protons of the phenyl group between 7.21 and 7.42 ppm. ias.ac.in The integration of these signals corresponds to the number of protons in each environment. While specific coupling constants (J-values) are not detailed in this particular report, typical ortho, meta, and para couplings in aromatic systems range from 7-9 Hz, 1-3 Hz, and <1 Hz, respectively. wisc.eduiastate.edu

Table 1: 1H NMR Chemical Shifts for this compound in CDCl3

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methoxy (OCH3) | 3.86 | Singlet | 6H |

| H-3, H-5 (benzoate ring) | 6.59 | Doublet (J=8.4 Hz) | 2H |

| Phenyl ring protons | 7.21-7.42 | Multiplet | 5H |

Data sourced from a supporting information document from the Royal Society of Chemistry. ias.ac.in

13C NMR Spectroscopy for Carbon Framework Analysis

The 13C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in this compound. The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the methoxy carbons.

For this compound in CDCl3, the methoxy carbons appear at a chemical shift of 56.16 ppm. ias.ac.in The carbons of the 2,6-dimethoxybenzoate ring are observed at 104.06 ppm and 112.53 ppm. ias.ac.in The carbonyl carbon is expected to resonate in the typical range for esters, which is approximately 160-180 ppm. In the closely related compound, ethyl 2,6-dimethoxybenzoate, the carbonyl carbon appears at 166.7 ppm. mdpi.com The carbons of the unsubstituted phenyl ring will show signals in the characteristic aromatic region of 120-140 ppm.

Table 2: 13C NMR Chemical Shifts for this compound and a Related Compound

| Carbon | This compound (δ, ppm in CDCl3) | Ethyl 2,6-dimethoxybenzoate (δ, ppm in CDCl3) |

|---|---|---|

| Methoxy (OCH3) | 56.16 ias.ac.in | 56.0 mdpi.com |

| C-3, C-5 (benzoate ring) | 104.06 ias.ac.in | 103.9 mdpi.com |

| C-1 (benzoate ring) | 112.53 ias.ac.in | 113.3 mdpi.com |

| C-2, C-6 (benzoate ring) | - | 157.2 mdpi.com |

| Carbonyl (C=O) | Not explicitly reported | 166.7 mdpi.com |

| Phenyl ring carbons | Aromatic region | Not applicable |

Data for this compound sourced from a supporting information document from the Royal Society of Chemistry. ias.ac.in Data for Ethyl 2,6-dimethoxybenzoate sourced from a study on its synthesis and characterization. mdpi.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the same spin system. clockss.orgmagritek.com For instance, it would show correlations between the coupled protons on the phenyl ring and between the H-3/H-5 protons and the H-4 proton of the dimethoxybenzoate ring.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and their attached carbons. clockss.org This would definitively link the proton signals to their corresponding carbon signals in the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. clockss.org This is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the substituted aromatic carbons) and for piecing together the different fragments of the molecule. For example, a correlation between the methoxy protons and the C-2/C-6 carbons of the benzoate ring would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is crucial for determining the preferred conformation of the molecule. clockss.org For instance, NOESY could show correlations between the methoxy protons and the adjacent aromatic protons (H-3/H-5), as well as potential interactions between the protons of the two different aromatic rings, depending on their spatial arrangement.

Variable Temperature NMR for Rotational Barriers or Dynamics

The rotation around the single bonds in this compound, particularly the C-O ester bonds and the C-C bond connecting the two aromatic rings, can be hindered. Variable Temperature (VT) NMR is the primary technique used to study such dynamic processes. mdpi.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the rotation may be slow enough on the NMR timescale to give separate signals for conformers that are averaged at room temperature. As the temperature is increased, the rate of rotation increases, leading to coalescence of the signals and eventually a time-averaged spectrum. From the coalescence temperature and the frequency difference between the signals of the different conformers, the energy barrier for rotation can be calculated. While no specific VT NMR studies on this compound were found, such studies on related substituted phenyl benzoates have been conducted to determine rotational energy barriers. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.

Carbonyl Stretch Characterization

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ester. For esters, this band typically appears in the range of 1735-1750 cm-1. researchgate.net In the case of ethyl 2,6-dimethoxybenzoate, the carbonyl stretch is observed at 1729 cm-1. mdpi.com The exact position of the carbonyl band for this compound would be influenced by the electronic effects of the phenyl group. Phenyl esters generally show a higher carbonyl frequency compared to their alkyl counterparts. ias.ac.in

Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and structural features of this compound by analyzing its molecular vibrations. The presence of two distinct aromatic rings—a disubstituted phenyl ring from the benzoate moiety and a monosubstituted phenyl ring from the phenol (B47542) moiety—gives rise to a series of characteristic absorption bands.

The stretching vibrations of the carbon-carbon bonds within the aromatic rings are particularly diagnostic. These typically appear as a pair of bands in the 1615–1580 cm⁻¹ and 1510–1450 cm⁻¹ regions. scispace.com The precise position and intensity of these bands can be influenced by the nature and position of the substituents on the ring. scispace.com In addition to the in-plane stretching, C-H in-plane bending vibrations can be observed between 1250-1000 cm⁻¹, though they are often weak. orgchemboulder.com The most characteristic signals for determining the substitution pattern are the strong C-H out-of-plane (oop) bending vibrations, which occur in the 900–675 cm⁻¹ range. orgchemboulder.com

Table 1: Characteristic Aromatic Ring Vibrations in this compound

| Vibration Type | Typical Wavenumber (cm⁻¹) | Ring of Origin |

|---|---|---|

| Aromatic C=C Ring Stretching | 1615 - 1585 | Both Rings |

| Aromatic C=C Ring Stretching | 1500 - 1400 | Both Rings |

| C-H In-Plane Bending | 1250 - 1000 | Both Rings |

| C-H Out-of-Plane Bending | 900 - 675 | Both Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which excites electrons from lower to higher energy orbitals.

Aromatic Chromophore Absorption Characteristics

In this compound, the chromophores—the parts of the molecule that absorb light—are the two benzene rings and the carbonyl group of the ester. tanta.edu.eg These unsaturated groups contain π electrons that can be promoted to higher-energy antibonding orbitals (π). elte.hu The most probable electronic transitions for this molecule are π → π transitions, which are typically intense and fall within the near-UV region (200-400 nm). elte.hu The conjugation between the phenyl ring and the carbonyl group in the benzoate portion of the molecule influences the energy of these transitions. The presence of two aromatic systems suggests that the UV-Vis spectrum may show complex or overlapping absorption bands.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound. sciencepublishinggroup.com For π → π* transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a shift of the absorption maximum (λmax) to a longer wavelength. tanta.edu.egkoreascience.kr This phenomenon is known as a bathochromic or "red" shift. Conversely, in non-polar solvents, the λmax is expected to be at a shorter wavelength (hypsochromic or "blue" shift) compared to its position in polar solvents. sciencepublishinggroup.com

Table 2: Expected Solvent Effects on the π → π* Transitions of this compound

| Solvent Type | Polarity | Expected Shift in λmax | Interaction Type |

|---|---|---|---|

| Cyclohexane | Non-polar | Hypsochromic (Blue Shift) | van der Waals forces |

| Methanol (B129727) | Polar Protic | Bathochromic (Red Shift) | Dipole-dipole, Hydrogen bonding |

| Acetonitrile | Polar Aprotic | Bathochromic (Red Shift) | Dipole-dipole interactions |

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Fragments

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₁₅H₁₄O₄), the molecular ion ([M]⁺•) would be observed at a specific mass-to-charge ratio (m/z).

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion undergoes fragmentation. A common fragmentation pathway for esters is the cleavage of the bond adjacent to the carbonyl group. arizona.edulibretexts.org This can lead to the formation of a 2,6-dimethoxybenzoyl cation. A diagnostically useful fragmentation pathway for benzoates with ortho-methoxy groups is the subsequent loss of a neutral formaldehyde (B43269) (CH₂O) molecule. researchgate.net The analysis of these fragment ions by HRMS allows for their unambiguous identification.

Table 3: Plausible HRMS Fragmentation Pathways for this compound (C₁₅H₁₄O₄)

| Proposed Fragment Ion (Structure) | Formula | Calculated Exact Mass (m/z) | Neutral Loss |

|---|---|---|---|

| Molecular Ion | [C₁₅H₁₄O₄]⁺• | 258.0892 | - |

| 2,6-Dimethoxybenzoyl cation | [C₉H₉O₃]⁺ | 165.0552 | •OC₆H₅ |

| Phenoxy cation | [C₆H₅O]⁺ | 93.0340 | •COC₇H₉O₂ |

| Fragment after formaldehyde loss | [C₈H₆O₂]⁺• | 134.0368 | CH₂O from [C₉H₉O₃]⁺ |

| Phenyl cation | [C₆H₅]⁺ | 77.0391 | •OCOC₇H₉O₂ |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

While specific tandem mass spectrometry (MS/MS) studies on this compound are not extensively documented in the reviewed literature, the fragmentation behavior can be predicted based on the principles of mass spectrometry of aromatic esters. libretexts.orgwhitman.edu Electron ionization (EI) mass spectrometry typically induces fragmentation that provides valuable structural information. researchgate.net

For aromatic esters, the molecular ion peak is often prominent due to the stability of the aromatic system. whitman.edu The fragmentation of this compound would likely proceed through several key pathways. Alpha cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation route for esters. libretexts.orgwhitman.edu This can result in the loss of the phenoxy radical (•OPh) or the formation of a benzoyl cation.

One of the primary fragmentation mechanisms anticipated for this compound involves the cleavage of the ester bond. This can lead to the formation of the 2,6-dimethoxybenzoyl cation (m/z 165) and a phenoxy radical. The 2,6-dimethoxybenzoyl cation can be a significant peak in the mass spectrum. Subsequent fragmentation of this cation could involve the loss of a methyl radical (•CH₃) to form an ion at m/z 150, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 122. Another possibility is the direct loss of CO from the 2,6-dimethoxybenzoyl cation to produce an ion at m/z 137.

A McLafferty-type rearrangement, common for esters with longer alkyl chains, is less likely for this compound due to the absence of a γ-hydrogen on the phenyl substituent. whitman.edu However, rearrangements involving the methoxy groups are possible.

A proposed fragmentation pathway is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 258 [M]⁺• | 165 | •OPh | 2,6-dimethoxybenzoyl cation |

| 165 | 150 | •CH₃ | |

| 150 | 122 | CO | |

| 165 | 137 | CO | |

| 258 [M]⁺• | 94 | C₉H₈O₃ | Phenoxy cation |

Table 1: Proposed MS/MS Fragmentation Pathway for this compound

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported, the analysis of its close analogue, Ethyl 2,6-dimethoxybenzoate, provides significant insights into the likely solid-state conformation and packing. mdpi.com The study of various substituted aromatic esters further informs the expected structural characteristics. acs.orgnih.gov

The synthesis and X-ray crystal structure of Ethyl 2,6-dimethoxybenzoate have been described, with the compound crystallizing in the triclinic space group P-1. mdpi.com This structural data serves as a valuable model for predicting the solid-state behavior of this compound.

Crystal Packing and Intermolecular Interactions

In the solid state, the arrangement of molecules is governed by a network of intermolecular interactions. For aromatic esters, these interactions often include C-H···O hydrogen bonds and π-π stacking interactions. iucr.orgmdpi.com In the case of Ethyl 2,6-dimethoxybenzoate, the crystal structure is stabilized by such interactions. mdpi.com It is anticipated that this compound would exhibit similar packing features.

The presence of the electron-rich phenyl and dimethoxybenzoyl rings suggests that π-π stacking interactions could play a role in the crystal packing. Furthermore, the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors, forming weak C-H···O intermolecular hydrogen bonds with hydrogen atoms from adjacent aromatic rings. These interactions contribute to the formation of a stable three-dimensional supramolecular architecture.

Bond Lengths and Angles Analysis

The analysis of bond lengths and angles provides a detailed picture of the molecular geometry. Based on the data for Ethyl 2,6-dimethoxybenzoate and general principles of organic chemistry, the bond lengths and angles for this compound can be predicted. mdpi.com

The ester group is expected to be nearly planar. The C=O bond will have a typical double bond character with a length of approximately 1.20 Å. The C-O single bonds of the ester and methoxy groups will be longer, in the range of 1.34-1.43 Å. The C-C bond lengths within the aromatic rings will be characteristic of benzene derivatives, around 1.39 Å.

The bond angles around the sp² hybridized carbon atoms of the aromatic rings and the carbonyl group will be approximately 120°. The C-O-C bond angle of the ester linkage will be around 115-120°.

| Parameter | Predicted Value (this compound) | Reference Value (Ethyl 2,6-dimethoxybenzoate) mdpi.com |

| C=O bond length | ~1.20 Å | 1.206(2) Å |

| C-O (ester) bond length | ~1.34 Å | 1.344(2) Å |

| O-C (phenyl) bond length | ~1.41 Å | - |

| C-O (methoxy) bond lengths | ~1.36 Å | 1.359(2) Å, 1.362(2) Å |

| C-C (aromatic) bond lengths | ~1.39 Å | 1.385(3) - 1.398(3) Å |

| C-O-C (ester) bond angle | ~117° | 117.0(1)° |

| O-C-C (aromatic) bond angles | ~120° | 119.8(2)°, 120.2(2)° |

Table 2: Predicted and Reference Bond Lengths and Angles

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is largely determined by steric and electronic effects. A key feature is the dihedral angle between the plane of the phenyl ring and the plane of the benzoate group. Due to the steric hindrance from the two ortho-methoxy groups, the carboxylate group is expected to be significantly twisted out of the plane of the benzene ring. researchgate.net

In the crystal structure of a salt containing the 2,6-dimethoxybenzoate anion, the carboxylate group was found to be twisted by 73.24 (6)° with respect to the benzene ring. researchgate.net A similar significant twist is anticipated for this compound. This non-planar conformation is a result of minimizing the steric repulsion between the methoxy groups and the ester functionality.

Computational and Theoretical Investigations of Phenyl 2,6 Dimethoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of Phenyl 2,6-dimethoxybenzoate from first principles. These methods offer a detailed view of the molecule's electronic and geometric landscape.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the geometry and electronic properties of molecules like this compound. The B3LYP functional, combined with a suitable basis set such as 6-311G(d,p), is commonly employed for such analyses of aromatic esters and related compounds. nih.gov

The electronic structure is also heavily influenced by the substituents. The methoxy (B1213986) groups are electron-donating, which affects the electron density distribution across the benzoate (B1203000) ring. DFT calculations can provide detailed information on bond lengths, bond angles, and Mulliken atomic charges, revealing the electronic environment of the molecule. medchemexpress.com

| Parameter | Predicted Value Range for Similar Aromatic Esters |

|---|---|

| C=O Bond Length | 1.20 - 1.22 Å |

| C-O (ester) Bond Length | 1.35 - 1.38 Å |

| Dihedral Angle (Phenyl-Benzoate) | > 60° |

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theory for analyzing the electronic structure of molecules. nih.gov These methods, while computationally more intensive than DFT, can provide very accurate predictions of molecular properties. nih.gov For a molecule like this compound, ab initio calculations can be used to refine the geometric parameters obtained from DFT and to provide a more detailed picture of the electron correlation effects. researchgate.net

High-level ab initio calculations are particularly useful for studying the finer details of the electronic distribution and for validating the results obtained from DFT methods. escholarship.org The choice of basis set is crucial in these calculations, with larger basis sets generally providing more accurate results. researchgate.net

HOMO-LUMO Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important parameter for determining molecular stability; a larger gap suggests higher stability and lower reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted benzene (B151609) ring, while the LUMO may be distributed over the phenyl ring and the carbonyl group of the ester. The electron-donating methoxy groups will raise the energy of the HOMO, while the nature of the phenyl group will influence the LUMO energy. rsc.org The HOMO-LUMO gap can be tuned by altering the substituents on the aromatic rings. rsc.org

The global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies to further predict the molecule's reactivity. nih.gov

| Parameter | Definition | Typical Value Range for Substituted Benzoates (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. nih.gov It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. walisongo.ac.id The MEP map is colored to indicate regions of different electrostatic potential, with red typically representing negative potential (electron-rich regions) and blue representing positive potential (electron-poor regions).

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound.

Conformational Space Exploration

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over a period of time, it is possible to identify the most stable conformations and the energy barriers between them. nih.gov The steric hindrance caused by the ortho-methoxy groups is expected to significantly restrict the rotational freedom around the bond connecting the benzoate and phenyl groups, leading to a limited number of preferred conformations. researchgate.net

The results of MD simulations can complement the findings from quantum chemical calculations by providing a dynamic picture of the molecule's behavior, which is crucial for understanding its properties in different environments.

Solvation Effects and Intermolecular Interactions

The influence of a solvent on the structure, stability, and properties of a molecule is a critical area of computational investigation. For this compound, solvation models would be employed to understand how its behavior changes from the gas phase to a solution environment.

Solvation Models: Computational studies typically use two main approaches to model solvation: implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient and is used to calculate the effects of the solvent on the electronic structure and geometry of the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for the direct study of specific intermolecular interactions, such as hydrogen bonding. Molecular Dynamics (MD) simulations are often used with this model to explore the dynamic nature of these interactions.

Intermolecular Interactions: The methoxy groups and the ester functionality of this compound are key sites for intermolecular interactions.

Hydrogen Bonding: While this compound does not have strong hydrogen bond donors, the oxygen atoms of the methoxy groups and the carbonyl group can act as hydrogen bond acceptors, interacting with protic solvents like water or alcohols.

Van der Waals Forces: Dispersion forces and dipole-dipole interactions play a significant role in how the molecule interacts with both solvent molecules and other solute molecules.

π-π Stacking: The two phenyl rings in the molecule can engage in π-π stacking interactions, which could influence its aggregation behavior in solution.

Computational methods like Density Functional Theory (DFT) can be used to calculate the energies of these interactions, providing insight into the stability of different molecular arrangements in solution.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can provide detailed insights into its NMR, IR/Raman, and UV-Vis spectra.

Theoretical calculations, typically using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) approach, can predict the NMR chemical shifts of a molecule. These calculations would involve:

Optimizing the geometry of this compound.

Calculating the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts.

Discrepancies between calculated and experimental values can often be reconciled by considering solvent effects and by using higher levels of theory.

Below is a table of the experimentally determined NMR data.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| 3.86 (s, 6H) | 56.16 |

| 6.59 (d, 2H, J=8.4 Hz) | 104.06 |

| 7.21-7.27 (m, 3H) | 112.53 |

| 7.32 (t, 1H, J=8.4 Hz) | 121.88 |

| 7.37-7.42 (m, 2H) | 125.85 |

| 129.40 | |

| 131.63 | |

| 151.18 | |

| 157.69 | |

| 165.05 |

Table 1: Experimental ¹H and ¹³C NMR data for this compound. researchgate.net

Theoretical vibrational frequency calculations are crucial for assigning the peaks in experimental Infrared (IR) and Raman spectra. For a molecule like this compound, DFT calculations would be performed to obtain the harmonic vibrational frequencies. A study on the parent compound, phenyl benzoate, has demonstrated the effectiveness of this approach.

The typical computational process involves:

A geometry optimization of the molecule to find its equilibrium structure.

Calculation of the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Diagonalization of the Hessian matrix to yield the vibrational frequencies and normal modes.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. To improve accuracy, scaling factors are commonly applied. The calculated normal modes allow for the visualization of the atomic motions associated with each vibrational frequency, enabling a confident assignment of spectral bands, such as the C=O stretch of the ester group, the C-O stretches of the methoxy groups, and various aromatic C-H and C-C vibrations.

A hypothetical data table for calculated vibrational frequencies would look as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity |

| C=O stretch | Value | Value | Value | Value |

| C-O-C asymmetric stretch | Value | Value | Value | Value |

| Aromatic C-H stretch | Value | Value | Value | Value |

| Aromatic ring breathing | Value | Value | Value | Value |

Table 2: A representative format for presenting calculated vibrational data.

The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The computational workflow for predicting the UV-Vis spectrum includes:

Optimizing the ground-state geometry of the molecule using DFT.

Performing a TD-DFT calculation on the optimized geometry to obtain the vertical excitation energies and oscillator strengths for the lowest-lying electronic transitions.

The excitation energy corresponds to the wavelength of maximum absorption (λmax), and the oscillator strength is related to the intensity of the absorption band. These calculations would identify the key electronic transitions, such as π → π* transitions within the aromatic rings and n → π* transitions involving the carbonyl group. Solvent effects can be included in TD-DFT calculations using continuum models to provide more realistic predictions of the absorption maxima in solution.

A table summarizing the predicted UV-Vis data would be structured as follows:

| Electronic Transition | Excitation Energy (eV) | λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Value | Value | Value |

| S₀ → S₂ | Value | Value | Value |

| S₀ → S₃ | Value | Value | Value |

Table 3: An example format for presenting predicted UV-Vis absorption data.

Chemical Reactivity and Reaction Mechanisms of Phenyl 2,6 Dimethoxybenzoate

Hydrolysis and Ester Cleavage Reactions

Ester hydrolysis is a fundamental reaction of phenyl 2,6-dimethoxybenzoate, leading to the formation of 2,6-dimethoxybenzoic acid and phenol (B47542). This process can be catalyzed by acids, bases, or enzymes, with each catalyst imparting a distinct mechanistic pathway and kinetic profile.

The acid-catalyzed hydrolysis of esters, including this compound, generally proceeds via a nucleophilic acyl substitution mechanism. wikipedia.org The reaction is typically reversible and involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comjk-sci.com Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. jk-sci.comstudy.com Proton transfer and the elimination of phenol lead to the formation of the corresponding carboxylic acid.

Protonation of the carbonyl oxygen by an acid catalyst (H₃O⁺).

Nucleophilic attack by water on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of the leaving group (phenol) to regenerate the carbonyl group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst.

Due to the steric hindrance provided by the two ortho-methoxy groups in this compound, the rate of acid-catalyzed hydrolysis is expected to be slower compared to unhindered phenyl benzoates. ucoz.com The bulky methoxy (B1213986) groups can impede the approach of the water nucleophile to the carbonyl carbon.

| Step | Description | Key Intermediates/Transition States |

| 1 | Protonation of Carbonyl Oxygen | Protonated Ester |

| 2 | Nucleophilic Attack by Water | Tetrahedral Intermediate |

| 3 | Proton Transfer | Protonated Tetrahedral Intermediate |

| 4 | Elimination of Phenol | Protonated Carboxylic Acid |

| 5 | Deprotonation | Carboxylic Acid |

Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields a carboxylate salt and an alcohol. wikipedia.orgchemistrysteps.com This reaction typically follows a bimolecular acyl-cleavage (BAc2) mechanism. arkat-usa.org The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.org The subsequent collapse of this intermediate results in the expulsion of the phenoxide ion, a relatively good leaving group. The newly formed carboxylic acid then rapidly deprotonates in the basic medium to form a carboxylate salt, driving the reaction to completion.

The steric hindrance from the 2,6-dimethoxy groups is a significant factor in the kinetics of this reaction. While hindered esters are generally resistant to saponification, the use of non-aqueous conditions with unsolvated hydroxide ions can facilitate the hydrolysis of such sterically crowded esters. arkat-usa.org

| Parameter | Description |

| Mechanism | BAc2 (Bimolecular Acyl-Cleavage) |

| Rate Law | Rate = k[Ester][OH⁻] |

| Key Step | Nucleophilic attack of OH⁻ on the carbonyl carbon |

| Intermediate | Tetrahedral Intermediate |

| Products | 2,6-dimethoxybenzoate and Phenol |

Enzymatic hydrolysis of esters is a highly specific and efficient process catalyzed by hydrolases, such as lipases and esterases. jst.go.jpuniovi.es These enzymes can cleave the ester bond of this compound to produce 2,6-dimethoxybenzoic acid and phenol. The catalytic mechanism of many hydrolases, like serine proteases and esterases, involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. semanticscholar.org The serine residue, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate and subsequently an acyl-enzyme intermediate. semanticscholar.orgnih.gov This intermediate is then hydrolyzed by water to release the carboxylic acid and regenerate the free enzyme.

The rate and selectivity of enzymatic hydrolysis are highly dependent on the specific enzyme used and the structure of the ester substrate. researchgate.net Lipases, for instance, are known to hydrolyze a wide range of esters and could potentially be employed for the hydrolysis of this compound. nih.govmdpi.com

| Enzyme Class | Typical Catalytic Residues | General Mechanism |

| Hydrolases (e.g., Lipases, Esterases) | Serine, Histidine, Aspartate (Catalytic Triad) | Nucleophilic attack by activated serine, formation of acyl-enzyme intermediate, hydrolysis of intermediate. semanticscholar.org |

Transesterification Reactions

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of an alcohol or another ester. ucla.edu For this compound, this can involve reactions with alcohols (alcoholysis) or amines (aminolysis).

In alcoholysis, this compound reacts with an alcohol in the presence of an acid or base catalyst to form a new ester and phenol. masterorganicchemistry.com The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water.

Under acidic conditions, the carbonyl oxygen is protonated, followed by nucleophilic attack from the alcohol. Under basic conditions, an alkoxide ion, generated from the alcohol by a base, acts as the nucleophile. The reaction is typically an equilibrium process, and an excess of the reacting alcohol is often used to drive the reaction towards the products. ucla.edu The steric hindrance of the 2,6-dimethoxybenzoyl group can influence the rate of alcoholysis, similar to its effect on hydrolysis.

| Catalyst | Nucleophile | Key Features |

| Acid (e.g., H₂SO₄) | Alcohol (ROH) | Reversible, equilibrium driven by excess alcohol. masterorganicchemistry.com |

| Base (e.g., NaOR) | Alkoxide (RO⁻) | Reversible, equilibrium driven by excess alcohol. |

Aminolysis involves the reaction of this compound with ammonia or a primary or secondary amine to produce a 2,6-dimethoxybenzamide and phenol. chemistrysteps.com This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine acts as the nucleophile. chemistrysteps.com The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. youtube.com The collapse of this intermediate expels the phenoxide leaving group to form the amide.

Aminolysis of esters is generally slower than the aminolysis of more reactive carboxylic acid derivatives like acyl chlorides. chemistrysteps.com The reaction may require heating to proceed at a reasonable rate. The steric hindrance of the 2,6-dimethoxybenzoyl group would be expected to slow down the rate of aminolysis.

| Reactant | Product | General Conditions |

| Ammonia (NH₃) | Primary Amide (2,6-dimethoxybenzamide) | Heating may be required. |

| Primary Amine (RNH₂) | Secondary Amide (N-alkyl-2,6-dimethoxybenzamide) | Heating may be required. |

| Secondary Amine (R₂NH) | Tertiary Amide (N,N-dialkyl-2,6-dimethoxybenzamide) | Heating may be required. |

Aromatic Ring Substitution Reactions (Electrophilic and Nucleophilic) of this compound

The reactivity of the two aromatic rings in this compound towards substitution reactions is distinct, governed by the electronic nature of the substituents on each ring. The 2,6-dimethoxybenzoate portion contains a benzene (B151609) ring activated by two electron-donating methoxy groups, while the phenyl group is part of a phenoxy linkage to the electron-withdrawing carbonyl group.

Regioselectivity and Electronic Effects of Substituents

2,6-Dimethoxybenzoate Ring:

The two methoxy (-OCH₃) groups are strong activating groups in electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance. They are ortho, para-directing. In the case of the 2,6-dimethoxybenzoate ring, the positions ortho to one methoxy group are either the position of the other methoxy group (C2 and C6) or the position of the ester linkage (C1). The position para to the C2-methoxy group is the C5 position, and the position para to the C6-methoxy group is the C3 position. Therefore, electrophilic attack is predicted to occur at the C3 and C5 positions. However, the C4 position is also activated, being ortho to both methoxy groups. Significant steric hindrance is expected from the two methoxy groups flanking the ester functionality, which can influence the regioselectivity of incoming electrophiles.

Phenyl Ring:

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common for these types of rings unless a strong electron-withdrawing group is present to stabilize the intermediate Meisenheimer complex, or if a good leaving group is present. Without such activation, these reactions are generally not favored under standard conditions.

Nitration, Halogenation, and Sulfonation Studies

While specific studies on the nitration, halogenation, and sulfonation of this compound are not extensively documented, the expected outcomes can be predicted based on the principles of electrophilic aromatic substitution.

Nitration:

Nitration typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Given the activating nature of the two methoxy groups, the reaction is expected to be facile and occur on the dimethoxy-substituted ring, likely at the less sterically hindered C4 position.

Halogenation:

Halogenation with reagents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would also favor substitution on the activated dimethoxybenzoate ring. Similar to nitration, the primary product is expected to be the 4-halo-substituted derivative due to the directing effects of the methoxy groups.

Sulfonation:

Sulfonation, using fuming sulfuric acid (H₂SO₄/SO₃), introduces a sulfonic acid group (-SO₃H). This reaction is also an electrophilic aromatic substitution and would be directed to the activated ring.

Hypothetical Regioselectivity in Electrophilic Aromatic Substitution of the 2,6-Dimethoxybenzoate Ring

| Reaction | Reagents | Major Product (Predicted) |

| Nitration | HNO₃, H₂SO₄ | Phenyl 4-nitro-2,6-dimethoxybenzoate |

| Bromination | Br₂, FeBr₃ | Phenyl 4-bromo-2,6-dimethoxybenzoate |

| Sulfonation | H₂SO₄, SO₃ | Phenyl 4-sulfo-2,6-dimethoxybenzoate |

Reactions Involving the Ester Carbonyl Group

The ester carbonyl group in this compound is a key site for nucleophilic attack. However, the steric hindrance imposed by the adjacent 2,6-dimethoxy groups on the benzoate (B1203000) ring can significantly influence the accessibility of the carbonyl carbon to nucleophiles.

Reduction Reactions

The reduction of esters typically yields primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required for this transformation, as sodium borohydride (NaBH₄) is often not reactive enough. The reduction of this compound with LiAlH₄ would be expected to cleave the ester bond, producing 2,6-dimethoxybenzyl alcohol and phenol. The steric hindrance from the ortho-methoxy groups may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) compared to unhindered benzoate esters.

Predicted Products of Ester Reduction

| Reagent | Products |

| 1. LiAlH₄ 2. H₃O⁺ | 2,6-Dimethoxybenzyl alcohol and Phenol |

Grignard and Organolithium Reagent Additions

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily attack the carbonyl carbon of esters. Typically, two equivalents of the organometallic reagent add to the ester. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate, which is then immediately attacked by a second equivalent of the nucleophile in a nucleophilic addition reaction to form a tertiary alcohol after acidic workup.

In the case of this compound, the reaction with a Grignard reagent such as methylmagnesium bromide (CH₃MgBr) would be expected to yield a tertiary alcohol. However, the significant steric hindrance around the carbonyl group due to the two ortho-methoxy substituents would likely decrease the reaction rate.

Hypothetical Reaction of this compound with a Grignard Reagent

| Grignard Reagent | Intermediate Ketone (Predicted) | Final Tertiary Alcohol (Predicted) |

| Methylmagnesium bromide (CH₃MgBr) | 1-(2,6-dimethoxyphenyl)ethan-1-one | 2-(2,6-dimethoxyphenyl)propan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (2,6-dimethoxyphenyl)(phenyl)methanone | (2,6-dimethoxyphenyl)diphenylmethanol |

Complexation Studies (if acting as a ligand)

There is currently no significant body of research available to suggest that this compound is commonly employed as a ligand in coordination chemistry. The oxygen atoms of the methoxy groups and the carbonyl group possess lone pairs of electrons and could potentially coordinate to metal centers. However, the steric bulk provided by the phenyl group and the 2,6-dimethoxy substitution pattern might hinder effective binding to a metal center. The electronic properties of the potential donor atoms would also play a crucial role in determining the stability and nature of any potential metal complexes. Further research would be required to explore and characterize the coordinating behavior of this molecule.

Reaction Kinetics and Thermodynamic Studies

The chemical behavior of this compound is governed by the principles of reaction kinetics and thermodynamics. These fields provide insight into the rates at which it reacts and the energetic stability of the molecule and its reaction intermediates. While specific experimental data for this compound is limited in publicly accessible literature, a thorough understanding can be derived from studies on analogous substituted phenyl benzoates and related methoxy-substituted aromatic compounds.

Reaction Kinetics

The primary reaction pathway for esters like this compound is nucleophilic acyl substitution, including hydrolysis and transesterification. The kinetics of these reactions are significantly influenced by the electronic effects of substituents on both the acyl group and the leaving group.

The presence of two methoxy groups at the ortho positions (2 and 6) of the benzoate ring exerts a strong electronic effect. Methoxy groups are powerful electron-donating groups (EDGs) through resonance, which increases the electron density on the benzoyl portion of the molecule. This, in turn, reduces the electrophilicity of the carbonyl carbon. For nucleophilic acyl substitution, where a nucleophile attacks this carbonyl carbon, a decrease in electrophilicity leads to a slower reaction rate compared to unsubstituted phenyl benzoate.

Hammett Linear Free-Energy Relationships

The effect of substituents on the reaction rates of benzene derivatives is often quantified using the Hammett equation:

log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the alkaline hydrolysis of substituted phenyl benzoates, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups (EWGs) and decelerated by electron-donating groups (EDGs). This is because EWGs help stabilize the buildup of negative charge in the tetrahedral intermediate formed during the rate-determining step. Consequently, the two electron-donating methoxy groups in this compound are expected to decrease the rate of alkaline hydrolysis.

Studies on the alkaline hydrolysis of ortho-substituted phenyl benzoates have shown that the susceptibility to the inductive effect from the ortho position is generally smaller than from the meta or para positions. However, the resonance effect of the methoxy groups in this compound remains significant.

Reaction Mechanism Insights

Kinetic studies of similar reactions, such as the nucleophilic displacement of substituted phenyl benzoates with phenoxides, suggest a concerted mechanism. In these reactions, analysis using Brønsted-type plots yields a βlg (leaving group) value of -0.62, and Yukawa-Tsuno plot analysis gives a ρY value of 2.26. These parameters indicate that the departure of the leaving group occurs during the rate-determining step and that significant negative charge develops in the transition state, consistent with a concerted pathway where bond formation and bond breaking occur simultaneously, though not necessarily to the same extent.

The table below presents kinetic parameters for the transesterification of various substituted phenyl benzoates, illustrating the influence of different substituents on activation parameters.

| Substituent (on Phenyl Group) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 4-Nitro | 55.1 ± 2.4 | -106.6 ± 8.1 |

| 4-Chloro | 60.5 ± 1.5 | -94.9 ± 5.0 |

| Hydrogen | 63.8 ± 1.8 | -88.6 ± 6.1 |

| 4-Methyl | 65.9 ± 1.1 | -85.3 ± 3.8 |

| 4-Methoxy | 67.8 ± 0.9 | -82.3 ± 3.1 |

| Data derived from analogous systems and illustrates general trends. |

Thermodynamic Studies

Thermodynamic studies focus on the energy content and stability of molecules. The standard enthalpy of formation (ΔfH°) is a key measure of a compound's intrinsic stability.

Computational methods, such as Density Functional Theory (DFT), are also used to analyze the thermodynamic stability of dimethoxybenzene derivatives. These calculations provide insights into electronic properties like HOMO-LUMO energy gaps, hardness, and softness, which correlate with the molecule's stability and reactivity.

The table below lists the standard molar enthalpies of formation in the gaseous phase for several related methoxy-substituted aromatic compounds, providing a basis for estimating the thermodynamic properties of this compound.

| Compound | Standard Molar Enthalpy of Formation (gas, 298.15 K) in kJ/mol |

| 1,2-Dimethoxybenzene | -202.4 ± 3.4 |

| 1,3-Dimethoxybenzene | -221.8 ± 2.4 |

| 1,4-Dimethoxybenzene | -211.5 ± 3.0 |

| 2,6-Dimethoxyphenol | -381.7 ± 1.9 |

| Methyl p-methoxybenzoate | -715.3 ± 2.1 (crystalline state) |

| Data sourced from calorimetric and computational studies on related compounds. |

The data illustrates the variation in stability with the positioning of the methoxy groups. The destabilizing effect observed in 1,2-dimethoxybenzene (an ortho-substituted isomer) is a key factor when considering the thermodynamics of the 2,6-disubstituted pattern in this compound.

Advanced Applications and Functional Materials Integration

Role in Synthetic Organic Chemistry

The 2,6-dimethoxybenzoyl group serves as a valuable building block and reactive moiety in the construction of complex organic molecules, including natural products and novel heterocyclic systems.

As a Precursor for Novel Organic Compounds

Derivatives of phenyl 2,6-dimethoxybenzoate are effective precursors in sophisticated synthetic strategies. A notable application is in the palladium-mediated intramolecular biaryl coupling reactions to form the 6H-dibenzo[b,d]pyran-6-one skeleton, which is the core structure of various natural products. For instance, the synthesis of Graphislactone H was achieved through such a coupling reaction using a substituted phenyl 2-iodo-4,6-dimethoxybenzoate derivative as the key precursor. Similarly, this strategy has been applied to the synthesis of other natural products like Palmariols A and B, starting from appropriately substituted phenyl 2-iodo-4,6-dimethoxybenzoates.

The 2,6-dimethoxybenzoate motif is also found in complex natural products, highlighting its biosynthetic relevance. An example is Curculigoside A, a glucoside found in Curculigo orchioides, which features a [2-(β-D-Glucopyranosyloxy)-5-hydroxyphenyl]methyl 2,6-dimethoxybenzoate structure. researchgate.net Furthermore, Benzyl (B1604629) 2,6-dimethoxybenzoate has been identified in Caesalpinia pulcherrima and exhibits antimicrobial activity. acs.org In the field of advanced materials, methyl 3,5-difluoro-2,6-dimethoxybenzoate has been synthesized as a critical precursor for creating fluorinated triangulenium salts, which are complex cationic dyes. ambeed.com

As a Reagent in Specific Transformations

The 2,6-dimethoxybenzoate ligand plays a crucial role in organometallic chemistry, where it can influence the reactivity and stability of metal complexes. Research has shown that a Rhodium(I) 2,6-dimethoxybenzoate complex can undergo an unusual aryl-to-aryl 1,3-rhodium migration, demonstrating its role in facilitating specific catalytic transformations. csic.es

Additionally, the coordination chemistry of this ligand has been explored. Manganese(II) complexes with 2,6-dimethoxybenzoate and other ligands like 2,2':6',2"-terpyridine have been synthesized and characterized to understand their structural and spectral properties. aps.org Such studies are fundamental to developing new catalysts and materials where the metal center's environment, dictated by ligands like 2,6-dimethoxybenzoate, is critical to its function. aps.orgsmolecule.com

Potential in Polymer and Materials Science

While direct applications of the parent this compound in polymer science are not widely documented, its structural motifs and derivatives show potential in specialized areas, particularly in the development of functional materials.

Monomer for Polymer Synthesis

There is limited evidence of this compound itself being used as a conventional monomer for polymerization. However, its derivatives have been incorporated into more complex, metal-containing monomers. For example, research into mixed-ligand cobalt(II) complexes for potential polymerization applications has cited related work on manganese(II) complexes containing the 2,6-dimethoxybenzoate ligand. smolecule.com This suggests a potential route where the 2,6-dimethoxybenzoate moiety could be part of a larger, polymerizable metal-ligand system, contributing to the final properties of the resulting metallopolymer.

Additive or Modifier in Polymer Formulations

The use of this compound as a direct additive or modifier in common polymer formulations is not well-established in scientific literature. While screening studies for plastic additives have tentatively identified related but structurally different compounds, such as methyl 3,5-dimethoxybenzoate, in water samples from plastic bottles, this does not provide direct evidence for the use of the target compound. researchgate.net The specific steric and electronic properties of the 2,6-disubstituted isomer would likely result in different compatibility and performance as a polymer additive compared to other isomers.

Role in Liquid Crystal Research

Phenyl benzoate (B1203000) derivatives are a significant class of compounds in the field of liquid crystals. However, research has overwhelmingly focused on other isomers, such as those containing 2,4-disubstituted benzoate cores. A prominent example is the compound 4-[(4-nitrophenoxy)carbonyl)]phenyl 2,4-dimethoxybenzoate, known as RM734, which is celebrated for exhibiting a ferroelectric nematic liquid crystal phase. scispace.comworktribe.com

In stark contrast, this compound is not commonly employed in liquid crystal design. This is likely attributable to steric hindrance. The two methoxy (B1213986) groups positioned ortho to the ester linkage force the carbonyl group out of the plane of the benzene (B151609) ring. This significant twist disrupts the linear, rod-like molecular geometry (calamitic shape) that is typically essential for the formation of nematic and smectic liquid crystal phases. While 2,6-disubstituted naphthalene (B1677914) cores have been successfully used in liquid crystal synthesis, the steric demands of the 2,6-dimethoxybenzoyl group on a single phenyl ring appear to be unfavorable for achieving the necessary molecular packing for mesophase formation.

Development of Analytical Standards (for non-biological applications)

The development of analytical standards is crucial for the accurate quantification and identification of chemical substances in various matrices. While specific documentation for this compound as a certified reference material is not widespread, its structural analogues, such as ethyl benzoate and benzyl benzoate, are commonly used as analytical standards in diverse applications, including the analysis of food, beverages, and consumer products. medchemexpress.comsigmaaldrich.comavantorsciences.comchemservice.com